molecular formula C10H8BrF3O2 B6360915 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane CAS No. 1541197-82-3

2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane

Cat. No.: B6360915
CAS No.: 1541197-82-3
M. Wt: 297.07 g/mol
InChI Key: WTVMIHPCQMLCHB-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is a high-value synthetic intermediate designed for advanced research and development applications. This compound features a 1,3-dioxolane group attached to a bromo- and trifluoromethyl-substituted phenyl ring, making it a versatile building block in organic synthesis . The 1,3-dioxolane group often serves as a protected aldehyde moiety, which can be installed using acid-catalyzed reactions with ethylene glycol and later removed under mild acidic conditions to regenerate the carbonyl functionality . This protecting group strategy is essential for achieving chemoselectivity in multi-step synthetic sequences, as the cyclic acetal is stable to a wide range of reagents, including bases and nucleophiles . The presence of both bromine and trifluoromethyl groups on the aromatic ring significantly enhances the compound's utility. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The trifluoromethyl group is a key motif in medicinal and agrochemical chemistry due to its ability to improve metabolic stability, lipophilicity, and bioavailability . As such, this compound is a critical intermediate in the exploration of new pharmaceutical candidates, particularly in the synthesis of molecules with potential anti-inflammatory or anticancer properties, and in the development of novel agrochemicals . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-4-6(9-15-1-2-16-9)3-7(5-8)10(12,13)14/h3-5,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVMIHPCQMLCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The aldehyde group of 3-bromo-5-trifluoromethylbenzaldehyde undergoes nucleophilic attack by ethylene glycol’s hydroxyl groups, facilitated by protonation of the carbonyl oxygen. The reaction follows a reversible equilibrium, necessitating azeotropic water removal to drive completion. A molar ratio of 1:1.2 (aldehyde to ethylene glycol) optimizes product formation while minimizing diol byproducts.

Industrial-Scale Optimization

Patent CN102140088A details a vacuum dehydration protocol that enhances reaction efficiency:

  • Temperature : 80–100°C

  • Pressure : 50–100 mmHg

  • Catalyst Loading : 0.5–1.5 wt% H2SO4
    Under these conditions, the reaction achieves 89% conversion within 4 hours, with <2% residual aldehyde.

Bromination Strategies for Late-Stage Functionalization

Alternative routes introduce the bromine substituent after dioxolane ring formation, particularly when handling light-sensitive intermediates.

Electrophilic Aromatic Bromination

Post-acetalization bromination using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl4) affords regioselective substitution at the phenyl ring’s meta position. Key parameters include:

ParameterOptimal ValueImpact on Yield
NBS Equivalents1.05Prevents di-bromination
Reaction Temperature0–5°CEnhances selectivity
Radical InitiatorAIBN (0.5 mol%)Accelerates reaction

This method yields 74–78% product purity but requires rigorous exclusion of moisture.

Catalytic Innovations in Dioxolane Synthesis

Recent advances focus on heterogeneous and Lewis acid catalysts to improve sustainability:

FeCl3·6H2O-Catalyzed Cyclization

A solvent-free protocol using FeCl3·6H2O (10 mol%) under microwave irradiation reduces reaction time from 12 hours to 30 minutes while maintaining 81% yield. The catalyst’s dual role as a Lewis acid and water scavenger enhances kinetics, as demonstrated by in situ FTIR monitoring.

Zeolite-Mediated Reactions

HZSM-5 zeolites (SiO2/Al2O3 = 30) provide shape-selective catalysis, favoring mono-acetal formation over oligomerization. At 90°C, this system achieves 85% conversion with catalyst recyclability up to five cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods:

MethodCatalystTime (h)Yield (%)Purity (%)Scalability
H2SO4 (reflux)H2SO487295Industrial
Vacuum DehydrationH2SO448998Pilot-scale
FeCl3·6H2OFeCl3·6H2O0.58197Lab-scale
NBS BrominationAIBN67894Lab-scale

Vacuum dehydration emerges as the most scalable approach, whereas FeCl3·6H2O offers the best combination of speed and efficiency for small-scale synthesis.

Challenges in Purification and Byproduct Management

Azeotropic Distillation

The product forms a binary azeotrope with water (bp 82°C, 91.2% dioxolane), necessitating extractive distillation with alkylbenzenes like toluene. Patent CN1149055A reports a three-stage purification process achieving 99.9% purity:

  • Initial distillation to remove water and formaldehyde

  • Toluene extraction (1:0.8 w/w)

  • Final fractional distillation under reduced pressure (3.6 kPa)

Byproduct Identification

GC-MS analyses reveal two primary impurities:

  • Bis-dioxolane ether : Formed via over-condensation (2–5%)

  • 3-Bromo-5-trifluoromethylbenzoic acid : Oxidation byproduct (<1%)
    Silica gel chromatography (hexane:EtOAc 9:1) effectively removes these contaminants .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The trifluoromethyl group can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The dioxolane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound belongs to a broader class of brominated dioxolane derivatives. Key structural analogs and their similarity scores (based on molecular frameworks) include:

Compound Name CAS Number Substituents Similarity Score
2-(2-Bromophenyl)-1,3-dioxolane 6642-34-8 Bromine at ortho position 0.96
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanol 1402667-16-6 Bromine and hydroxyl groups 0.72
4-Bromo-1,3-dihydroisobenzofuran 149910-98-5 Bromine in fused isobenzofuran ring 0.71
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 77771-04-1 Bromine and fluorine substituents N/A
2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane N/A Bromine and fluorine substituents N/A

Key Observations :

  • Positional Isomerism : The placement of bromine (meta vs. ortho) and additional substituents (e.g., fluorine, trifluoromethyl) significantly alters steric and electronic profiles. For example, 2-(2-Bromophenyl)-1,3-dioxolane, with bromine at the ortho position, exhibits the highest structural similarity (0.96) to the target compound .

Key Observations :

  • The target compound’s synthesis likely parallels that of 3-Bromo-5-(trifluoromethyl)phenol, utilizing palladium catalysts and dioxane solvents for boronate coupling .
  • Fluorinated analogs (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane) may require regioselective bromofluorination, introducing challenges in selectivity .

Physicochemical and Reactivity Profiles

Electronic Effects:
  • Trifluoromethyl Group : Strong electron-withdrawing effect enhances electrophilicity at the bromine site, facilitating nucleophilic substitution (e.g., Suzuki-Miyaura couplings).
  • Fluorine Substituents : In analogs like 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, fluorine’s electronegativity further polarizes the aromatic ring but reduces steric bulk compared to trifluoromethyl .
Stability and Metabolism:
  • Dioxolane rings are prone to oxidative ring-opening, as observed in doxophylline metabolism, where enzymatic oxidation generates hydroxyethyl esters . Trifluoromethyl groups may slow this process due to increased stability.

Biological Activity

2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C10H8BrF3O3, characterized by a dioxolane ring fused with a brominated and trifluoromethyl-substituted phenyl group. The incorporation of trifluoromethyl groups is known to enhance lipophilicity and biological activity, making this compound a candidate for further research in pharmacology and related fields.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H8BrF3O3\text{C}_{10}\text{H}_{8}\text{BrF}_{3}\text{O}_{3}

This compound's distinct features include:

  • Bromine Atom : Known for its ability to participate in halogen bonding, enhancing interactions with biological targets.
  • Trifluoromethyl Group : This group increases the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of potential biological activities based on existing studies.

Antimicrobial Activity

Compounds with trifluoromethyl substituents have shown promising antimicrobial effects . For instance:

  • Similar derivatives demonstrated effectiveness against various bacterial strains.
  • The presence of the trifluoromethyl group may enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent antibacterial effects.

Anti-inflammatory Activity

Initial studies suggest that this compound may possess anti-inflammatory properties . This could be attributed to:

  • The ability of brominated compounds to inhibit pro-inflammatory cytokines.
  • The structural configuration allowing for interaction with inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound is under investigation. Compounds containing similar structural motifs have been reported to exhibit:

  • Cytotoxic effects against various cancer cell lines.
  • Mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerCytotoxicity in MCF-7 breast cancer cells

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
  • Receptor Modulation : The bromine atom may facilitate binding to receptors involved in inflammatory responses or cancer progression.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., bromine for covalent binding) .
  • Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over time, critical for understanding inhibition mechanisms (e.g., AChE interaction) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs with minor structural changes .

How can researchers optimize reaction conditions to minimize by-products during dioxolane ring formation?

Advanced Research Question
By-product formation (e.g., diols or open-chain intermediates) can be mitigated by:

  • Stoichiometric control : Excess ethylene glycol (1.5–2.0 eq) drives cyclization .
  • Acid catalyst optimization : p-Toluenesulfonic acid (pTSA) reduces side reactions compared to H₂SO₄ .
  • In-situ monitoring : Use of inline FT-IR to track ring closure and adjust conditions dynamically .

What strategies are effective for analyzing the compound's stability under varying storage conditions?

Basic Research Question
Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., sensitivity above 150°C) .
  • Light exposure tests : UV-Vis spectroscopy to monitor degradation (halogens may photosensitize decomposition) .
  • HPLC stability-indicating methods : Detect hydrolytic by-products (e.g., phenol derivatives) in accelerated aging studies .

How does the substitution pattern (bromo vs. chloro) on the phenyl ring affect biological activity?

Advanced Research Question
Bromine’s larger atomic radius increases hydrophobic interactions, enhancing binding to targets like AChE. Chlorine analogs exhibit weaker inhibition (IC₅₀ values 2–3× higher) due to reduced van der Waals contacts. Comparative SAR studies using bromo-, chloro-, and fluoro-substituted derivatives reveal bromine’s unique role in π-stacking with aromatic residues .

What experimental protocols are recommended for evaluating the compound's cytotoxicity in cancer cell lines?

Advanced Research Question

  • MTT/PrestoBlue assays : Dose-response curves (0.1–100 µM) to determine IC₅₀ values .
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining, particularly for derivatives showing caspase-3 activation .
  • Synergy studies : Combine with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis to calculate combination indices (CI) .

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